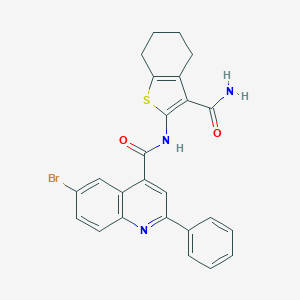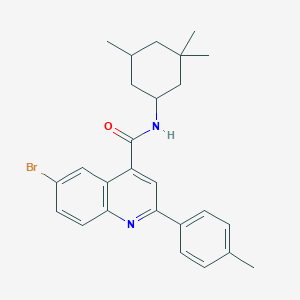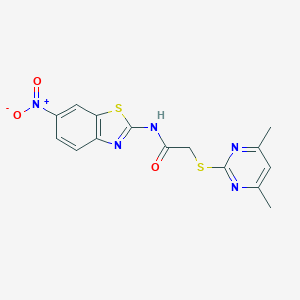![molecular formula C23H16Cl2N2O2 B444638 (2Z)-N-benzyl-2-[(2,4-dichlorophényl)imino]-2H-chromène-3-carboxamide CAS No. 330837-15-5](/img/structure/B444638.png)
(2Z)-N-benzyl-2-[(2,4-dichlorophényl)imino]-2H-chromène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also has a benzyl group attached to a nitrogen atom, and a 2,4-dichlorophenyl group attached via an imine linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring system, which consists of a benzene ring fused to a heterocyclic pyran ring. The benzyl group would be a phenyl ring attached to the molecule via a methylene bridge. The 2,4-dichlorophenyl group would be a phenyl ring substituted with two chlorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups would likely result in relatively high melting and boiling points. The compound might also exhibit significant UV/Vis absorption due to the conjugated system of pi electrons in the aromatic rings .Applications De Recherche Scientifique
Recherche sur les communications moléculaires
Dans le domaine des communications moléculaires (MC), ce composé pourrait être utilisé dans des bancs d'essai expérimentaux in vivo . La recherche sur les MC se concentre sur les applications au sein du corps humain, telles que la surveillance de la santé et l'administration de médicaments . Ce composé pourrait potentiellement être utilisé dans le développement de ces systèmes .
Utilisation dans des projets de science citoyenne
Les projets de science citoyenne, qui impliquent le grand public dans des activités de recherche scientifique, pourraient potentiellement utiliser ce composé dans leurs investigations . Ces projets abordent souvent des défis sociaux, politiques, culturels et environnementaux, et ce composé pourrait être utilisé dans des recherches liées à ces domaines .
Biodiversité agricole
Ce composé pourrait potentiellement être utilisé dans des projets de recherche portant sur la biodiversité agricole . Par exemple, il pourrait être utilisé dans des études examinant l'impact de différents composés sur la croissance et le développement des plantes .
Pollution marine
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, or synthetic methodology. Further studies could also aim to optimize its synthesis and characterize its physical and chemical properties in more detail .
Propriétés
IUPAC Name |
N-benzyl-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-17-10-11-20(19(25)13-17)27-23-18(12-16-8-4-5-9-21(16)29-23)22(28)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKNXKFXSGPMLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B444559.png)
![N-acetyl-3-(1-naphthylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444563.png)
![2-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444566.png)
![1-ethyl-2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444567.png)
![6-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B444568.png)

![2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444574.png)
![6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444575.png)

![6-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B444577.png)
![9-(2-Chlorophenyl)-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444578.png)
![Ethyl 4-(4-sec-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444579.png)

